molecular formula C14H13NO4 B2749254 [(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate CAS No. 146354-37-2

[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate

Cat. No.: B2749254
CAS No.: 146354-37-2
M. Wt: 259.261
InChI Key: JVCOCWGBTWYUMM-PLNGDYQASA-N
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Description

[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate is a chemical compound with the molecular formula C12H11NO4 It is a derivative of isoindoline and features a dioxoisoindolyl group attached to a butenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline core. This intermediate is then subjected to further reactions to introduce the butenyl acetate group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or ethanol, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindoline oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate involves its interaction with specific molecular targets and pathways. The dioxoisoindolyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-Dioxoisoindolin-2-yl)acetamide: Similar structure but with an acetamide group instead of a butenyl acetate group.

    N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide: Contains a thiophene carboxamide group.

    N-(1,3-Dioxohexahydro-1H-isoindol-2-yl)acetamide: A hexahydro derivative with an acetamide group.

Uniqueness

[(Z)-4-(1,3-Dioxoisoindol-2-yl)but-2-enyl] acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-4-(1,3-dioxoisoindol-2-yl)but-2-enyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-10(16)19-9-5-4-8-15-13(17)11-6-2-3-7-12(11)14(15)18/h2-7H,8-9H2,1H3/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCOCWGBTWYUMM-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC/C=C\CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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